

Synthesis of 4-amino-2-chloro-5-nitropyrimidine: Application Notes and Protocols

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Compound of Interest

Compound Name: 2,4-Dichloro-5-nitropyrimidine

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This document provides detailed protocols and application notes for the synthesis of 4-amino-2-chloro-5-nitropyrimidine, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves the nitration of 2-chloro-4-aminopyridine using a mixed acid solution. This process yields a mixture of isomers, from which the desired 4-amino-2-chloro-5-nitropyrimidine can be isolated and purified.

Overview of the Synthesis

The synthesis of 4-amino-2-chloro-5-nitropyrimidine is achieved through the nitration of 2-chloro-4-aminopyridine. This reaction typically produces a mixture of the 3-nitro and 5-nitro isomers. The isomers can then be separated by recrystallization to yield the pure 4-amino-2-chloro-5-nitropyrimidine. This compound serves as a crucial building block in the synthesis of more complex molecules, including inhibitors of E1 activating enzymes, adenosine homocysteine hydrolase, and PLK1 recombinant protein.^[1]

Quantitative Data Summary

The following table summarizes the typical yields and purity of the products obtained from the nitration of 2-chloro-4-aminopyridine.

Product	Yield (%)	Purity (%)
4-amino-2-chloro-3-nitropyridine	75-85	95-99
4-amino-2-chloro-5-nitropyrimidine	15-25	95-99
Total Isomer Mixture	95-98	95-99.5

Experimental Protocol

This protocol is based on the nitration of 2-chloro-4-aminopyridine using a mixture of nitric acid and sulfuric acid.[\[1\]](#)

Materials:

- 2-chloro-4-aminopyridine
- 65% Nitric acid (HNO₃)
- Concentrated Sulfuric acid (H₂SO₄)
- Ice
- Water
- Recrystallization solvent (e.g., ethanol/water mixture)

Equipment:

- Reaction flask equipped with a stirrer and a dropping funnel
- Ice bath
- Beakers
- Filtration apparatus (e.g., Buchner funnel)

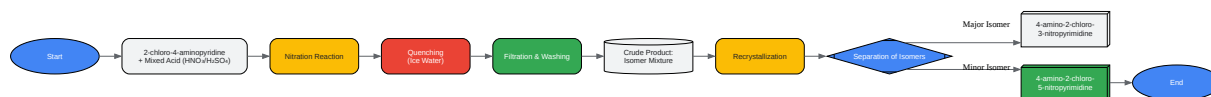
- Drying oven

Procedure:

- Preparation of the Mixed Acid: In a reaction flask cooled in an ice bath, slowly add concentrated sulfuric acid to 65% nitric acid while stirring.
- Addition of Starting Material: Slowly add 2-chloro-4-aminopyridine to the cold mixed acid solution. Maintain the temperature of the reaction mixture below 10°C during the addition.
- Reaction: After the addition is complete, continue to stir the reaction mixture at a low temperature for a specified period to ensure complete nitration. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Quenching: Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product mixture of 4-amino-2-chloro-3-nitropyridine and 4-amino-2-chloro-5-nitropyrimidine.
- Isolation of Crude Product: Collect the precipitated solid by filtration, and wash it thoroughly with cold water to remove any residual acid.
- Purification by Recrystallization: The mixture of isomers is then purified and separated by recrystallization. The choice of solvent will depend on the differential solubility of the two isomers. This step is crucial for obtaining the pure 4-amino-2-chloro-5-nitropyrimidine.
- Drying: Dry the purified product in a vacuum oven at an appropriate temperature.

Synthesis Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of 4-amino-2-chloro-5-nitropyrimidine.



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Caption: Synthesis workflow for 4-amino-2-chloro-5-nitropyrimidine.

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References

- 1. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
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